

2-Chloroisonicotinaldehyde chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Chloroisonicotinaldehyde

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An In-depth Technical Guide to 2-Chloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloroisonicotinaldehyde**, a key heterocyclic building block in modern organic synthesis. It details the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis methodologies. Furthermore, it explores its applications as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.

Chemical Structure and IUPAC Name

2-Chloroisonicotinaldehyde, a substituted pyridine derivative, is characterized by a pyridine ring chlorinated at the second position and bearing a formyl (aldehyde) group at the fourth position.

Chemical Structure:

A diagram of the chemical structure of **2-Chloroisonicotinaldehyde**.

The internationally recognized IUPAC name for this compound is 2-chloro-4-pyridinecarboxaldehyde.[1] It is also commonly referred to by its synonyms, **2-Chloroisonicotinaldehyde** and 2-Chloro-4-formylpyridine.[2][3]



Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloroisonicotinaldehyde** is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ CINO	[2][3]
Molecular Weight	141.56 g/mol	[4]
CAS Number	101066-61-9	[4]
Appearance	White to almost white powder or crystal	[2][3]
Melting Point	46-51 °C	[2][4]
Boiling Point	>110 °C (>230 °F)	[4]
Purity	≥90% to >98% (GC)	[1][2][3]
SMILES	Clc1cc(C=O)ccn1	[4]
InChI	1S/C6H4CINO/c7-6-3-5(4-9)1- 2-8-6/h1-4H	[4]
InChI Key	UFPOSTQMFOYHJI- UHFFFAOYSA-N	[4]

Experimental Protocols: Synthesis of 2-Chloroisonicotinaldehyde

The synthesis of **2-Chloroisonicotinaldehyde** can be achieved through various synthetic routes. A common and effective method involves the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring. Below is a representative protocol synthesized from literature procedures.

Objective: To synthesize 2-chloro-4-pyridinecarboxaldehyde from a suitable pyridine precursor.



Materials:

- 2-Chloropyridine
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (CH₂Cl₂)
- Sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

- Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C. The reaction is exothermic and should be controlled carefully. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).
- Reaction with 2-Chloropyridine: Dissolve 2-chloropyridine in an anhydrous solvent such as dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully
 pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated
 sodium bicarbonate solution until the pH is approximately 7-8.



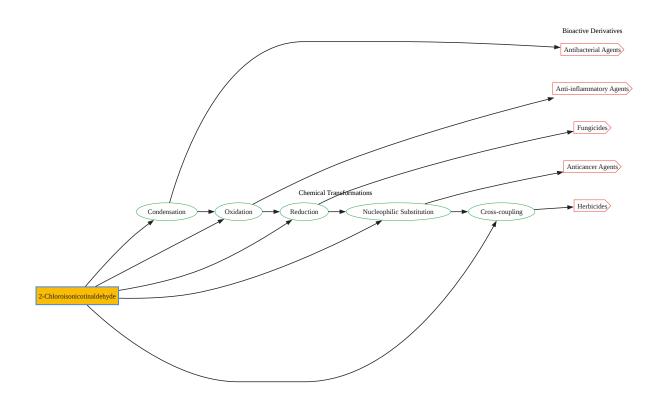
- Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
- Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 2-chloro-4-pyridinecarboxaldehyde.

Characterization: The identity and purity of the final product can be confirmed using spectroscopic methods such as 1H NMR, ^{13}C NMR, and IR spectroscopy, as well as by its melting point.[5][6][7][8] The characteristic aldehyde proton signal in 1H NMR is expected to appear in the downfield region (δ 9-10 ppm).[5][6][8] The carbonyl (C=O) stretching vibration in the IR spectrum is typically observed around 1700-1730 cm $^{-1}$.[7][8]

Role in the Synthesis of Bioactive Molecules

2-Chloroisonicotinaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2] Its aldehyde functional group and the reactive chlorine atom on the pyridine ring allow for diverse chemical transformations, making it a versatile scaffold for building more complex molecular architectures.





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Synthetic utility of **2-Chloroisonicotinaldehyde** in generating diverse bioactive compounds.



The aldehyde group can readily undergo reactions such as condensation with amines to form Schiff bases, oxidation to a carboxylic acid, and reduction to an alcohol. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, allowing for the introduction of a wide array of substituents. These transformations are pivotal in the synthesis of derivatives with potential therapeutic or agrochemical applications, including but not limited to anticancer, antibacterial, anti-inflammatory, herbicidal, and fungicidal agents.[2]

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